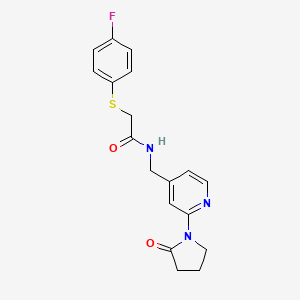

2-((4-fluorophenyl)thio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide

説明

特性

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2S/c19-14-3-5-15(6-4-14)25-12-17(23)21-11-13-7-8-20-16(10-13)22-9-1-2-18(22)24/h3-8,10H,1-2,9,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEMDLZVRBHHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((4-fluorophenyl)thio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, synthetic routes, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a fluorophenyl group , a thioether linkage , and a pyrrolidinone moiety . The presence of fluorine enhances the lipophilicity, potentially influencing its biological activity and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins, while the thioether and pyrrolidinone moieties contribute to its overall biological effects. The compound may modulate various biological pathways by inhibiting or activating specific enzymes or receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in various diseases.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF7) by inducing apoptosis through mitochondrial pathways.

- Anti-inflammatory Mechanism : A study assessed its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, revealing that the compound effectively downregulated the expression of TNF-alpha and IL-6, key inflammatory mediators.

- Enzyme Interaction : Research focused on its inhibitory effect on cyclooxygenase enzymes (COX), indicating potential use in pain management therapies.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-((4-chlorophenyl)thio)-N-(pyridin-4-yl)acetamide | Chlorine instead of fluorine | Lower lipophilicity, potentially weaker interactions |

| 2-(N-(4-methylphenyl)-N-(pyridin-4-yl)methyl)acetamide | Lacks thioether linkage | Different mechanism of action and biological profile |

The fluorinated analog demonstrates enhanced binding properties due to increased lipophilicity, which may lead to improved efficacy in therapeutic applications compared to its chloro and bromo counterparts.

Synthesis and Preparation Methods

The synthesis typically involves several steps:

- Formation of Thioether Linkage : Reaction between a suitable thiol and an electrophile.

- Acetamide Formation : Reaction of an amine with an acyl chloride under controlled conditions.

- Pyrrolidine Integration : Incorporation of the pyrrolidine moiety through coupling reactions.

類似化合物との比較

Thioacetamide Derivatives with Fluorophenyl Groups

Several analogs share the 4-fluorophenylthioacetamide scaffold but differ in pyridine or heterocyclic substitutions:

Key Observations :

- LBJ-03 and LBJ-04 () demonstrate moderate IDO1 inhibition, suggesting the fluorophenylthioacetamide scaffold has therapeutic relevance. The target compound’s pyrrolidinone group may modulate interactions with enzyme active sites .

2-Oxopyrrolidin-Containing Analogs

Compounds with the 2-oxopyrrolidin moiety but differing in acetamide substituents:

Key Observations :

Heterocyclic Thioacetamide Derivatives

Compounds with alternative heterocyclic cores but similar thioether linkages:

Key Observations :

- Compound 3a () shows high acetylcholinesterase inhibition, highlighting the importance of heterocyclic diversity in bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。